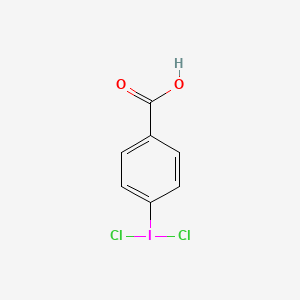
Benzoic acid, p-(dichloroiodo)-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-(dichloroiodo)-(8CI) is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a dichloroiodo group. This compound is part of the family of hypervalent iodine compounds, which are known for their unique reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(dichloroiodo)-(8CI) typically involves the iodination of benzoic acid derivatives. One common method is the reaction of benzoic acid with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid derivatives, including benzoic acid, p-(dichloroiodo)-(8CI), often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(dichloroiodo)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert the dichloroiodo group to other functional groups.
Substitution: The dichloroiodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroiodo group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodobenzoic acid derivatives, while reduction can produce benzoic acid derivatives with different substituents.
Scientific Research Applications
Benzoic acid, p-(dichloroiodo)-(8CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, p-(dichloroiodo)-(8CI) involves the interaction of the dichloroiodo group with target molecules. The hypervalent iodine center can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(dichloroiodo)biphenyl
- 3-(Dichloroiodo)benzoic acid
- Dichloroiodobenzene
Uniqueness
Benzoic acid, p-(dichloroiodo)-(8CI) is unique due to its specific substitution pattern and the presence of the dichloroiodo group. This makes it particularly useful in reactions requiring selective iodination and the formation of hypervalent iodine intermediates. Its reactivity and applications distinguish it from other benzoic acid derivatives and hypervalent iodine compounds.
Properties
Molecular Formula |
C7H5Cl2IO2 |
|---|---|
Molecular Weight |
318.92 g/mol |
IUPAC Name |
4-(dichloro-λ3-iodanyl)benzoic acid |
InChI |
InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) |
InChI Key |
KFNFYVIKLJWZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















